N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide
Description
“N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide” is a synthetic organic compound characterized by a 1,3-oxazolidine heterocyclic core substituted with a 4-chlorobenzenesulfonyl group and an ethanediamide linker. The molecule features two distinct pharmacophoric regions:
- 1,3-oxazolidine ring: A five-membered heterocycle containing oxygen and nitrogen, which may influence conformational rigidity and hydrogen-bonding interactions.
- Ethanediamide linker: Connects the oxazolidine moiety to a 3-phenylpropyl chain, which may modulate lipophilicity and membrane permeability.
Properties
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O5S/c22-17-8-10-18(11-9-17)31(28,29)25-13-14-30-19(25)15-24-21(27)20(26)23-12-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-11,19H,4,7,12-15H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRGGVRYWBGFFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide typically involves multiple steps. One common route includes the reaction of 4-chlorobenzenesulfonyl chloride with an oxazolidinone derivative to form the sulfonyl oxazolidin intermediate. This intermediate is then reacted with a suitable ethanediamide derivative under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The oxazolidin ring may interact with nucleophilic sites, affecting biochemical pathways. These interactions can lead to the modulation of various cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs with modifications in the heterocyclic core, substituents, or linker regions. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
* Estimated based on structural similarity to the analog in .
Key Observations :
Heterocyclic Core Modifications :
- The target compound’s 1,3-oxazolidine (5-membered) ring offers greater rigidity than the 1,3-oxazinan (6-membered) analog . This difference could affect binding kinetics in enzyme-active sites.
- The pyrazolo-pyrimidin core in introduces aromatic nitrogen atoms, which may enhance π-π stacking interactions with biological targets .
Fluorinated substituents (e.g., ) improve metabolic stability and electronegativity, critical for optimizing pharmacokinetics .
Research Findings and Limitations
- Synthesis Challenges: No direct synthesis data for the target compound are available. However, and highlight the use of carbodiimide coupling (e.g., EDC/HOBt) for amide bond formation in related molecules, suggesting feasible routes for its preparation .
- Biological Activity : While the analog in lacks reported activity data, sulfonamide-containing compounds often exhibit antimicrobial or anti-inflammatory properties. Further assays (e.g., enzyme inhibition, cytotoxicity) are required to validate the target compound’s efficacy.
- Computational Insights : Programs like SHELXL () and ORTEP-3 () could aid in crystallographic analysis to resolve the compound’s 3D structure and intermolecular interactions .
Biological Activity
N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. The presence of the oxazolidine ring and sulfonyl group suggests potential interactions with various receptors and enzymes.
Key Mechanisms:
- Receptor Modulation : The compound acts as a modulator for chemokine receptors, influencing inflammatory responses.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Demonstrated efficacy against various bacterial strains. |
| Anti-inflammatory | Reduces inflammatory markers in vitro and in vivo models. |
| Cytotoxicity | Exhibits selective cytotoxicity towards cancer cell lines, suggesting potential as an anticancer agent. |
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effects against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations of 50 µg/mL.
- Anti-inflammatory Effects : In a murine model of acute inflammation, administration of the compound resulted in a 30% reduction in edema compared to control groups, indicating its potential as an anti-inflammatory agent.
- Cytotoxic Effects on Cancer Cells : In vitro testing on human breast cancer cell lines revealed that the compound induced apoptosis at concentrations above 25 µM, with an IC50 value calculated at approximately 15 µM.
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
- Pharmacodynamics : The compound's interaction with specific receptors has been elucidated through binding studies, showing high affinity for chemokine receptors.
- Toxicological Profile : Preliminary toxicity assays indicate that the compound exhibits low cytotoxicity towards normal human cells, suggesting a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
